Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Mechanism Of Action
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating reward and motivation. Norepinephrine is a neurotransmitter that is involved in regulating arousal and attention. By increasing the release of these neurotransmitters, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester produces a sense of euphoria and empathy.
Biochemical And Physiological Effects
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has a number of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in high doses or in combination with other drugs. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can also cause dehydration, muscle tension, and jaw clenching.
Advantages And Limitations For Lab Experiments
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments. It is a potent psychoactive drug that produces consistent effects in human subjects. It is also relatively easy to administer and has a short duration of action. However, there are also limitations to using Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in lab experiments. It is a controlled substance that is subject to legal restrictions. It can also produce unpredictable effects in some individuals, particularly those with underlying medical conditions.
Future Directions
There are several future directions for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester research. One area of interest is the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of safer and more effective synthesis methods for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. Finally, there is a need for further research into the long-term effects of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester use, particularly in heavy users.
Synthesis Methods
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, a natural oil that is extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. The synthesis of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy involves the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in conjunction with psychotherapy to help patients process traumatic experiences. Studies have shown that Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy can be effective in reducing symptoms of PTSD, including anxiety, depression, and avoidance behaviors.
properties
CAS RN |
13973-71-2 |
---|---|
Product Name |
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H17NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h2-6,10,13,16H,1,7-9H2,(H,15,17) |
InChI Key |
VCTNHPKSHQKNAO-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Canonical SMILES |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.